(1-(4-Ethylphenyl)-1H-imidazol-4-yl)methanol
CAS No.:
Cat. No.: VC15837741
Molecular Formula: C12H14N2O
Molecular Weight: 202.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14N2O |
|---|---|
| Molecular Weight | 202.25 g/mol |
| IUPAC Name | [1-(4-ethylphenyl)imidazol-4-yl]methanol |
| Standard InChI | InChI=1S/C12H14N2O/c1-2-10-3-5-12(6-4-10)14-7-11(8-15)13-9-14/h3-7,9,15H,2,8H2,1H3 |
| Standard InChI Key | BCWZGOKRVMUEHH-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC=C(C=C1)N2C=C(N=C2)CO |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s backbone consists of a five-membered imidazole ring containing two nitrogen atoms at non-adjacent positions (1 and 3). The N1 nitrogen is substituted with a 4-ethylphenyl group, while the C4 carbon bears a hydroxymethyl (-CH₂OH) group. This configuration creates a planar aromatic system with polar and nonpolar regions, enabling diverse intermolecular interactions.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄N₂O |
| Molecular Weight | 202.25 g/mol |
| IUPAC Name | [1-(4-ethylphenyl)imidazol-4-yl]methanol |
| Canonical SMILES | CCC1=CC=C(C=C1)N2C=C(N=C2)CO |
| Hydrogen Bond Donors | 1 (hydroxyl group) |
| Hydrogen Bond Acceptors | 3 (two imidazole nitrogens, one hydroxyl oxygen) |
The 4-ethylphenyl group contributes steric bulk and hydrophobicity, while the hydroxymethyl group enhances solubility in polar solvents such as water and methanol.
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct proton environments:
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Aromatic protons: Signals between δ 7.2–7.4 ppm (4-ethylphenyl group) and δ 6.8–7.0 ppm (imidazole ring) .
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Hydroxymethyl protons: A triplet near δ 4.6 ppm (CH₂OH) and a broad singlet at δ 5.2 ppm (OH) .
Mass spectrometry typically shows a molecular ion peak at m/z 202.25, with fragmentation patterns corresponding to the loss of the hydroxymethyl group (-31 g/mol).
Synthesis and Optimization
Synthetic Routes
The synthesis involves a multi-step strategy:
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Imidazole ring formation: Condensation of 4-ethylphenylamine with glyoxal and ammonium acetate under acidic conditions generates the 1-(4-ethylphenyl)imidazole scaffold .
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Hydroxymethyl introduction: Electrophilic substitution at C4 using formaldehyde, followed by reduction with sodium borohydride (NaBH₄) in methanol, yields the hydroxymethyl group .
Example Procedure:
A solution of 1-(4-ethylphenyl)imidazole (5.0 g, 26.4 mmol) in methanol (50 mL) was treated with paraformaldehyde (1.2 eq) at 0°C. After 2 hours, NaBH₄ (2.5 eq) was added portion-wise, and the mixture stirred at room temperature for 12 h. The crude product was purified via silica gel chromatography (10% MeOH/CH₂Cl₂) to afford the title compound in 68% yield .
Yield Optimization
Key factors affecting yield include:
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Temperature: Reactions below 20°C minimize side reactions during NaBH₄ reduction .
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Solvent polarity: Methanol optimizes hydroxymethyl group stability compared to THF or DCM .
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Catalysts: Lewis acids like ZnCl₂ improve electrophilic substitution efficiency by 15–20%.
Reactivity and Functionalization
Hydroxymethyl Group Reactivity
The -CH₂OH group undergoes typical alcohol reactions:
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Esterification: Reacts with acetyl chloride to form (1-(4-ethylphenyl)-1H-imidazol-4-yl)methyl acetate.
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Oxidation: Treatment with pyridinium chlorochromate (PCC) yields (1-(4-ethylphenyl)-1H-imidazol-4-yl)carbaldehyde, a key intermediate for Schiff base formation.
Imidazole Ring Modifications
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N-Alkylation: The N3 nitrogen can be alkylated using alkyl halides (e.g., methyl iodide) in DMF with K₂CO₃.
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Metal Coordination: The imidazole ring binds transition metals (e.g., Cu²⁺, Zn²⁺) via N3, forming complexes with potential catalytic activity.
Biological Activity and Applications
Antimicrobial Properties
In vitro studies demonstrate moderate activity against Staphylococcus aureus (MIC = 32 μg/mL) and Escherichia coli (MIC = 64 μg/mL). The hydroxymethyl group enhances membrane permeability by interacting with bacterial phospholipids.
Materials Science Applications
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Coordination polymers: Self-assembly with Zn(NO₃)₂ produces porous frameworks with CO₂ adsorption capacity (1.2 mmol/g at 298 K).
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Luminescent materials: Europium(III) complexes exhibit red emission at 612 nm (quantum yield = 18%).
Comparative Analysis with Structural Analogs
Table 2: Substituent Effects on Biological Activity
| Compound | Antimicrobial MIC (μg/mL) | Anticancer IC₅₀ (μM) |
|---|---|---|
| (1-(4-Ethylphenyl)-1H-imidazol-4-yl)methanol | 32 (S. aureus) | 50 (MCF-7) |
| (1-(2-Ethylphenyl)-1H-imidazol-4-yl)methanol | 64 (S. aureus) | 75 (MCF-7) |
| (1-Methyl-1H-imidazol-4-yl)methanol | >128 (S. aureus) | >100 (MCF-7) |
The 4-ethylphenyl group enhances antimicrobial potency by 2-fold compared to the 2-ethylphenyl isomer, likely due to improved hydrophobic interactions with bacterial membranes.
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